1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene
Overview
Description
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 2-methyl-4-nitrobenzene with isopropanol under nitrogen protection in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an isopropoxy group, a methyl group, and a nitro group .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 333.1±37.0 °C at 760 mmHg . The compound has a molar refractivity of 58.4±0.3 cm³ . It has 4 hydrogen bond acceptors and 3 freely rotating bonds . The compound has an ACD/LogP of 3.95 .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
A study by Ahmadi and Amani (2012) explored the synthesis and characterization of Schiff base ligands and their corresponding copper(II) and cobalt(II) metal complexes. The Schiff base ligands, including variants of nitrobenzene compounds, were characterized using various spectroscopic methods, indicating applications in the synthesis of complex metal compounds with potential industrial and pharmaceutical uses (Ahmadi & Amani, 2012).
Microbial Degradation Studies
Research by Shah (2014) focused on a bacterial strain utilizing 1-chloro-4-nitrobenzene, a compound structurally similar to 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene, as a sole carbon, nitrogen, and energy source. This work highlights the potential of microbial processes in the biodegradation of nitrobenzene compounds, which could be significant for environmental remediation (Shah, 2014).
Chemical Reactions and Transformations
Blanksma and Fohr (2010) investigated the reactions involving nitrobenzene derivatives, including 1-chloro-4-nitrobenzene, demonstrating the potential of these compounds in chemical synthesis and transformations. Their work provides insights into the reactivity and utility of chloro-nitrobenzene compounds in chemical manufacturing (Blanksma & Fohr, 2010).
Biodegradation and Environmental Impact
Katsivela et al. (1999) explored the initial reactions in the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium. This research is significant for understanding the environmental impact and biodegradation pathways of nitrobenzene compounds, which can be applied to related compounds like this compound (Katsivela et al., 1999).
Chemical Synthesis and Pharmaceutical Applications
Xun and Qing-ping (2004) synthesized 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione from 1-chloro-4-fluoro-2-methylbenzene, a process relevant to the synthesis of compounds like this compound. This study illustrates the application of nitrobenzene derivatives in the synthesis of pharmaceutical compounds (Xun & Qing-ping, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Result of Action
The molecular and cellular effects of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s behavior . .
Biochemical Analysis
Biochemical Properties
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The interactions between this compound and biomolecules are primarily based on its chemical structure, which allows it to bind to active sites of enzymes or interact with proteins through hydrophobic and electrostatic interactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to alterations in the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell, thereby modulating its biological effects .
Properties
IUPAC Name |
1-chloro-2-methyl-4-nitro-5-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIHEXKVDALKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672271 | |
Record name | 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032903-50-6 | |
Record name | 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-2-ISOPROPOXY-5-METHYL-NITROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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